molecular formula C20H26N4OS B3014808 N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1421517-14-7

N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B3014808
CAS No.: 1421517-14-7
M. Wt: 370.52
InChI Key: BMKZUTLKUKMVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic thioacetamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H28N4OS and a molecular weight of 384.54 g/mol, this compound features a complex structure incorporating a benzyl group, a dimethylpiperidine moiety, and a pyrimidine ring linked via a thioether bridge. This specific molecular architecture, particularly the thioacetamide core and pyrimidine component, is found in compounds investigated for various pharmacological activities. Structurally related acetamide derivatives have demonstrated significant anticonvulsant properties in preclinical models such as the Maximal Electroshock Seizure (MES) test, a standard model for identifying potential antiepileptic agents . The mechanism of action for this class of compounds is not fully elucidated but may involve interactions with key neurological targets. Quantitative Structure-Activity Relationship (QSAR) studies on similar 2-amino-N-benzylacetamide derivatives indicate that specific quantum chemical descriptors—including the HOMO-LUMO energy gap, electrophilicity index, and molecular dipole moment—are critical factors influencing their anticonvulsant potency . Furthermore, the compound's piperidine and pyrimidine motifs are common pharmacophores in drug development, suggesting potential research applications beyond neurology, such as in oncology or immunology, where such scaffolds are often explored. This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-15-10-16(2)13-24(12-15)18-8-9-21-20(23-18)26-14-19(25)22-11-17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZUTLKUKMVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula:

C18H24N4S\text{C}_{18}\text{H}_{24}\text{N}_4\text{S}

This structure incorporates a benzyl group, a piperidine derivative, and a pyrimidine ring, suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, particularly those involved in cancer proliferation. For instance, studies have demonstrated that pyrimidine derivatives can act as selective inhibitors of c-KIT, a receptor tyrosine kinase implicated in several malignancies .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Analogous compounds have shown significant inhibition of tumor cell proliferation in vitro. For example, related benzimidazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Biological Activity Data

Activity Type IC50 (µM) Cell Line Reference
c-KIT Inhibition0.33BaF3 cells
Antitumor Activity6.26HCC827
Antitumor Activity6.48NCI-H358

Case Studies

  • Antitumor Efficacy : In a study on the antitumor effects of similar compounds, it was found that certain analogs exhibited significant cytotoxicity against HCC827 and NCI-H358 cell lines with IC50 values ranging from 6 to 20 µM . These findings suggest that N-benzyl derivatives could be promising candidates for further development as anticancer agents.
  • c-KIT Targeting : A detailed analysis of compounds targeting c-KIT revealed that modifications in the piperidine structure can significantly enhance selectivity and potency against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). The compound's structural features may provide insights into optimizing its efficacy against such targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and pharmacological differences between "N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide" and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reported Activity (IC₅₀ or EC₅₀) References
This compound Pyrimidine 3,5-Dimethylpiperidine, benzyl-thioacetamide C₂₅H₂₉N₅OS₂* ~495.6* Not explicitly reported -
Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide) Pyrimidine + 1,3,4-oxadiazole 4-Chlorophenyl, p-tolyl C₂₅H₂₀ClN₃OS₂ 495.0 IC₅₀ = 3.8 ± 0.02 μM (A549 cells)
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) Thieno[3,2-d]pyrimidine Benzothiazole, phenyl C₂₇H₂₃N₃O₂S₂ 493.6 Inhibits Wnt secretion; no effect on COL10A1
N-benzyl-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidine Benzyl, 4-oxo-tetrahydrothieno C₂₂H₂₁N₃O₂S₂ 423.6 Not explicitly reported

Note: Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.

Key Findings

Core Structure Impact: Pyrimidine-based compounds (e.g., the target compound and Compound 154) demonstrate higher selectivity for cancer cell lines compared to thienopyrimidine derivatives like IWP2, which exhibit broader pathway inhibition (e.g., Wnt signaling) . The 3,5-dimethylpiperidine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the chlorophenyl group in Compound 154 .

Substituent Effects: Halogen substituents (e.g., 4-chlorophenyl in Compound 154) correlate with increased cytotoxicity, as seen in its 25-fold selectivity for A549 cancer cells over HEK noncancerous cells . Thioether linkages (common in all listed compounds) are critical for maintaining structural stability and target binding .

Biological Activity Gaps: Unlike IWP2, which lacks efficacy on COL10A1 expression in mesenchymal stem cell cocultures, the target compound’s dimethylpiperidine substituent may confer distinct interactions with chondrogenic or osteogenic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.